Product packaging for Dimethylvinphos(Cat. No.:CAS No. 71363-52-5)

Dimethylvinphos

Cat. No.: B1252762
CAS No.: 71363-52-5
M. Wt: 331.5 g/mol
InChI Key: QSGNQELHULIMSJ-UXBLZVDNSA-N
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Description

Historical Trajectories of Organophosphate Insecticide Research Leading to Dimethylvinphos (B1214305)

Organophosphate insecticides have played a significant role in agriculture since their introduction in the late 1940s and 1950s. researchgate.net These compounds function primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects. herts.ac.ukrsc.org The development of organophosphate insecticides involved extensive research into phosphorus-containing organic compounds and their interactions with biological systems. This compound, as an organophosphate insecticide, emerged from this broader research effort aimed at developing effective pest control agents. While specific historical details solely on the trajectory leading directly to this compound are not extensively detailed in the search results, its classification within the organophosphate group places it within this significant historical context of insecticide development. The history of organophosphates is marked by the development of numerous compounds with varying structures and activities, driven by the need for effective pest management and the ongoing challenge of insecticide resistance. researchgate.net

Academic Significance and Contemporary Research Gaps Pertaining to this compound

This compound holds academic significance as a representative organophosphate compound, allowing researchers to study its chemical behavior, environmental fate, and interactions with biological systems. Research involving this compound contributes to the broader understanding of organophosphate chemistry and toxicology. Studies have investigated its presence in various matrices, such as indoor air and tobacco, highlighting its relevance in environmental monitoring and exposure studies. nih.govresearchgate.net For instance, one study identified (Z)-dimethylvinphos as a pesticide detected in indoor and outdoor air samples. nih.gov Another study used reversed-phase liquid chromatography-tandem mass spectrometry and supercritical fluid chromatography-tandem mass spectrometry for the determination of stereoisomers of this compound in tobacco. researchgate.net

Despite research efforts, gaps remain in the comprehensive understanding of this compound. While its structure and some physical properties are known, detailed academic research focusing specifically on its unique characteristics, beyond its general classification as an organophosphate, is not prominently featured in the search results. Potential research gaps could include more in-depth studies on its specific degradation pathways under various environmental conditions, its persistence in different environmental compartments, and comparative academic studies examining the subtle differences in the activity and fate of its isomers. The broader field of pesticide research continues to evolve, with contemporary studies focusing on the analysis of pesticide multiresidues and the assessment of mixture toxicity, areas where the study of individual compounds like this compound remains relevant for understanding cumulative impacts. scispace.commdpi.com

Structural and Stereochemical Considerations in Research (e.g., Z-isomer predominance)

The chemical structure of this compound is [(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate (B84403). nih.gov It possesses a vinyl phosphate ester linkage and contains a 2,4-dichlorophenyl group and a 2-chloroethenyl group. The presence of the double bond in the ethenyl group leads to the possibility of geometric isomerism (Z and E isomers). Academic research confirms that this compound exists predominantly as the Z-isomer. herts.ac.uk Data indicates that the isomeric mixture is almost completely comprised of the Z-isomer, typically exceeding 95%, with the E-isomer present at less than 2.0%. herts.ac.uk This predominance of the Z-isomer is a key stereochemical consideration in research involving this compound, as the different spatial arrangement of atoms in isomers can influence their physical properties, chemical reactivity, and biological activity. Studies analyzing this compound in various samples often specify the analysis of the Z-isomer due to its higher abundance. nih.govsigmaaldrich.com The distinct E-isomer also has a PubChem CID (12573513), indicating that it is recognized as a separate chemical entity for research and identification purposes. nih.gov

Physical and Chemical Properties of this compound (Z-isomer) based on search results:

PropertyValueSource
Molecular FormulaC₁₀H₁₀Cl₃O₄PPubChem nih.govnih.gov, AERU herts.ac.uk, CAS cas.org
Molecular Weight331.5 g/mol PubChem nih.gov, CAS cas.org
CAS RN2274-67-1 (main), 67628-93-7 (alt)PubChem nih.gov, AERU herts.ac.uk, CAS cas.org
PubChem CID6433329 (Z-isomer)PubChem nih.gov, PubChemLite uni.lu, AERU herts.ac.uk
IUPAC Name[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphatePubChem nih.gov, AERU herts.ac.uk
Physical StateWhite crystalline solidAERU herts.ac.uk
Melting Point69.5 °CCAS cas.org
Boiling Point126 °C @ 0.05 TorrCAS cas.org
Solubility in Water130 mg/l at 20 °CAERU herts.ac.uk
XLogP3 (predicted)2.4PubChem nih.gov, PubChemLite uni.lu
Isomeric Composition>95% Z-isomer, <2.0% E-isomerAERU herts.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl3O4P B1252762 Dimethylvinphos CAS No. 71363-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGNQELHULIMSJ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71363-52-5, 2274-67-1
Record name Dimethylvinphos, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071363525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name E)-Dimethylvinphos Standard
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLVINPHOS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HWT39WUX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Advanced Chemical Methodologies for Dimethylvinphos

Established Synthetic Routes and Their Mechanistic Investigations

Established synthetic routes for organophosphate insecticides typically involve the reaction of a phosphorus component (such as a phosphoryl chloride) with an alcohol or phenol (B47542) and a compound containing a leaving group. Given the structure of Dimethylvinphos (B1214305), which is a dimethyl phosphate (B84403) ester of a chlorinated phenylvinyl alcohol, a plausible established route would involve the reaction of dimethyl phosphorochloridate with 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) or a related intermediate, followed by elimination to form the vinyl group. Mechanistic investigations in such reactions often explore the nucleophilic attack of the alcohol oxygen on the phosphorus center and the subsequent steps leading to the final product. While the general principles of forming phosphate esters are well-understood in organic chemistry savemyexams.comekb.eg, specific mechanistic details for the industrial synthesis of this compound were not found.

Novel Approaches in this compound Synthesis and Process Optimization

Research in synthetic chemistry continually explores novel approaches to improve efficiency, yield, and selectivity mdpi.comgoogle.commdpi.com. Novel approaches in the synthesis of compounds like this compound could potentially involve alternative phosphorus reagents, different coupling strategies, or the use of catalytic methods to facilitate bond formation. Process optimization in chemical synthesis focuses on parameters such as reaction temperature, pressure, solvent choice, reactant ratios, and reaction time to maximize yield and purity while minimizing by-product formation mdpi.comchemrxiv.org. While general principles of process optimization are widely applied in chemical manufacturing, specific novel approaches or optimization studies for this compound synthesis were not identified in the search results.

Principles of Green Chemistry Applied to this compound Manufacturing Research

The principles of Green Chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products skpharmteco.comvapourtec.com. Applying these principles to the manufacturing of compounds like this compound would involve considering aspects such as using less hazardous solvents and reagents, improving atom economy, designing for energy efficiency, and minimizing waste generation skpharmteco.comvapourtec.comejcmpr.com. Research in this area might explore alternative synthetic routes that utilize milder reaction conditions, catalytic methods, or continuous flow processes vapourtec.com. However, specific research applying Green Chemistry principles directly to this compound manufacturing was not found in the consulted literature.

Stereoselective Synthesis of this compound Isomers and their Academic Significance

This compound exists as Z and E isomers due to the double bond in the vinyl group herts.ac.ukchemicalbook.com. Stereoselective synthesis aims to preferentially produce one stereoisomer over others mdpi.compsu.edumdpi.com. The Z-isomer is the predominant form in technical this compound herts.ac.ukchemicalbook.com. The academic significance of stereoselective synthesis lies in understanding how to control the formation of specific spatial arrangements of atoms, which can impact a compound's physical, chemical, and biological properties. While the stereoselective analysis of this compound isomers has been explored researchgate.netresearchgate.net, detailed methods for the stereoselective synthesis of enriched Z or E isomers of this compound were not found in the search results. Research in this area would likely involve using stereocontrol strategies during the formation of the vinyl group or the phosphorus-oxygen bond.

Molecular and Biochemical Mechanisms of Action of Dimethylvinphos Non Clinical Focus

Enzymatic Inhibition Profiles of Dimethylvinphos (B1214305) at the Molecular Level

Organophosphate compounds like this compound exert their primary toxic effects by inhibiting key enzymes, most notably cholinesterases. This inhibition disrupts normal neurotransmission, leading to an accumulation of acetylcholine (B1216132) in the synaptic cleft.

Cholinesterase Inhibition Kinetics and Active Site Interaction

This compound functions as an acetylcholinesterase (AChE) inhibitor herts.ac.ukebi.ac.uk. AChE is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetate, thereby terminating cholinergic signaling at synapses nih.govmhmedical.com. Organophosphates inhibit AChE by phosphorylating the serine hydroxyl group within the enzyme's active site mbimph.com. This phosphorylation creates a stable, phosphorylated enzyme intermediate, effectively rendering the enzyme inactive mbimph.commedscape.com. The binding of organophosphates to AChE can be considered largely irreversible over biologically relevant timescales, particularly after a process known as "aging" occurs, which further strengthens the bond medscape.comup.pt.

Organophosphates bind to the acetylcholine receptor site on cholinesterases mhmedical.com. This interaction prevents the enzyme from effectively breaking down acetylcholine nih.gov. Some studies on organophosphate-cholinesterase interactions have utilized kinetic models that consider the enzyme having two binding sites to which both the substrate and inhibitor can bind, allowing for the interpretation of both progressive (phosphorylation) and non-progressive (reversible) inhibition nih.gov.

Receptor Binding Dynamics and Signal Transduction Modulation in Model Systems

Organophosphates can interact directly with receptors of the cholinergic system, in addition to inhibiting the enzymes that regulate their neurotransmitter, acetylcholine oup.com. The accumulation of acetylcholine due to AChE inhibition leads to the overstimulation of both muscarinic and nicotinic acetylcholine receptors, which are widely distributed throughout the body and in the central nervous system nih.govmhmedical.commsdmanuals.com.

Beyond the indirect effects of ACh accumulation, some organophosphates have been shown to interact directly with cholinergic receptors oup.com. For instance, certain organophosphates can block the open channel of muscle-type nicotinic acetylcholine receptors and induce receptor desensitization oup.com. Organophosphate metabolites have also been shown to displace agonists from their binding sites on muscarinic acetylcholine receptors, suggesting direct interaction oup.com. These direct interactions can modulate signal transduction pathways mediated by these receptors oup.com.

Studies in model systems, such as Xenopus laevis oocytes expressing receptors, have been used to investigate the effects of organophosphates on receptor function oup.com. Furthermore, some organophosphates have been shown to differentially upregulate and downregulate the expression levels of muscarinic acetylcholine receptors in model organisms oup.com.

While the provided information discusses organophosphate interactions with cholinergic receptors generally, specific details on the direct receptor binding dynamics and signal transduction modulation by this compound in model systems were not available. However, given that this compound is an organophosphate that causes acetylcholine accumulation, its effects on cholinergic receptors are primarily mediated through this indirect mechanism, leading to overstimulation.

Gene Expression Alterations and Proteomic Responses in Biological Models (Non-Human, in vitro)

Exposure to organophosphates, including compounds like chlorpyrifos (B1668852) and diazinon (B1670403), has been shown to induce alterations in gene expression and proteomic responses in biological models, including in vitro systems plos.orgnih.govmdpi.com. These changes can occur even at doses below those causing overt signs of acute toxicity nih.gov.

Studies using differentiating, neuronotypic PC12 cells have demonstrated that organophosphates can elicit significant changes in the expression of genes, including those associated with neurological processes nih.gov. The patterns of gene expression alteration can vary depending on the specific organophosphate nih.gov. For example, in one study, chlorpyrifos produced a mixed pattern of up- and down-regulation of Parkinson's disease-related genes, while diazinon uniformly reduced their expression nih.gov.

In vitro studies using hematopoietic tissues, such as mononuclear cells from bone marrow and peripheral blood, have also shown that organophosphates like malathion (B1675926) can modify global gene expression mdpi.com. These studies have identified deregulation of genes involved in various cellular processes, including ion channels, nucleic acid binding, chemotaxis, and cytokine signaling mdpi.comnih.gov. The observed gene expression changes can be time-dependent and may differ between different tissue types nih.govmdpi.com.

Proteomic responses, which involve changes in protein levels and modifications, are also likely to be affected by this compound exposure, as they are downstream of gene expression and directly influenced by enzymatic and receptor interactions. However, specific detailed research findings on the proteomic responses induced by this compound in non-human in vitro models were not explicitly found in the provided search results. Research on other organophosphates suggests that they can bind to various proteins, potentially altering their function or stability researchgate.net.

Interactive Data Table: Examples of Gene Expression Alterations by Organophosphates (in vitro) (Conceptual)

OrganophosphateModel SystemGenes/Pathways AffectedObserved Effect (Example)Source
ChlorpyrifosPC12 cellsParkinson's disease-related genesMixed up/down-regulation nih.gov
DiazinonPC12 cellsParkinson's disease-related genesUniform down-regulation nih.gov
MalathionBone marrow/peripheral blood mononuclear cellsIon channels, Nucleic acid binding, Chemotaxis, CytokinesDeregulation mdpi.comnih.gov
Chlorpyrifos, DiazinonC. elegansDetoxification, Stress, Innate immunity, Lipid metabolismDifferential regulation plos.org

Note: This table provides examples based on studies of other organophosphates, as specific detailed gene expression data for this compound was not available in the provided text.

Comparative Molecular Pharmacology of this compound with Related Organophosphate Compounds

The molecular pharmacology of organophosphates, including their interactions with enzymes and receptors, can vary significantly between different compounds within the class annualreviews.orgresearchgate.net. These differences arise from variations in their chemical structures, such as lipophilicity, the nature of the leaving group, and the presence of P=O or P=S bonds mbimph.comdovepress.comannualreviews.org. Organophosphates with a P=S bond typically require metabolic activation (e.g., by microsomal monooxygenases) to their oxon form (P=O) to become potent inhibitors of cholinesterases dovepress.com.

This compound is an organophosphate insecticide nih.govnih.gov. Its molecular structure includes a dimethyl phosphate (B84403) group and a chlorinated vinyl group attached to a 2,4-dichlorophenyl ring herts.ac.uk. It is primarily comprised of the Z-isomer (>95%) herts.ac.uk.

Comparing this compound to other organophosphates involves examining differences in their:

Cholinesterase Inhibition Potency and Kinetics: Different organophosphates exhibit varying potencies and kinetic profiles for inhibiting AChE and other cholinesterases oup.com. These differences influence the speed of poisoning onset and severity annualreviews.org.

Interaction with Detoxifying Enzymes: The efficiency with which different organophosphates are metabolized by carboxylesterases, glutathione (B108866) S-transferases, and microsomal monooxygenases varies, impacting their bioavailability and toxicity vliz.becapes.gov.br.

Non-Cholinesterase Target Interactions: The extent and nature of interactions with non-cholinesterase targets, such as NTE, other proteins, and receptors, can differ between organophosphates, contributing to variations in their toxicological profiles, including the potential for delayed neurotoxicity nih.govresearchgate.netnih.gov.

Receptor Binding and Modulation: While the primary effect on cholinergic receptors is often indirect via ACh accumulation, some organophosphates may have differing capacities for direct receptor interactions or modulation of receptor expression oup.com.

Gene Expression and Proteomic Effects: As seen with chlorpyrifos and diazinon, different organophosphates can induce distinct patterns of gene expression alterations nih.gov.

While the provided search results establish this compound as an organophosphate and an AChE inhibitor, and discuss the general mechanisms of organophosphates, detailed comparative molecular pharmacology specifically contrasting this compound with a range of related organophosphate compounds in terms of precise kinetic parameters for various enzymes, binding affinities to non-cholinesterase targets, or specific gene expression profiles was not extensively available. However, the principles of varying interactions within the organophosphate class highlight that the specific molecular structure of this compound dictates its unique pharmacological profile compared to other organophosphates like parathion (B1678463), malathion, or chlorpyrifos.

Environmental Fate, Transport, and Degradation Pathways of Dimethylvinphos

Microbial Biodegradation of Dimethylvinphos (B1214305) in Environmental Matrices

Isolation and Characterization of this compound-Degrading Microorganisms

Microbial degradation plays a significant role in the breakdown of organophosphorus pesticides in the environment. Studies have focused on isolating and characterizing microorganisms capable of degrading such compounds. While specific research on this compound-degrading microorganisms was not extensively detailed in the search results, the isolation and characterization of bacteria capable of degrading other organophosphorus pesticides like malathion (B1675926), chlorpyrifos (B1668852), and dimethoate (B1670662) from contaminated soils have been reported. These studies often involve enrichment culture techniques using minimal salts medium supplemented with the pesticide as the sole carbon source. scholarsresearchlibrary.comnih.govscielo.br Isolated strains are then characterized using morphological, biochemical, and molecular techniques. scholarsresearchlibrary.comscielo.br

Enzymatic Pathways of Microbial Degradation (e.g., Phosphotriesterases)

Microbial degradation of organophosphorus compounds often involves enzymatic hydrolysis. Phosphotriesterases (PTEs), also known as organophosphorus hydrolases (OPH), are a key class of enzymes that catalyze the hydrolysis of the phosphorus-oxygen bond in phosphotriesters, including many organophosphate pesticides and nerve agents. mdpi.comproteopedia.org This hydrolysis converts the toxic parent compound into less toxic products. proteopedia.org While the direct enzymatic pathways for this compound were not specifically detailed, the metabolic pathway for its close analogue, chlorfenvinphos, in soil shows similarities to other vinyl phosphate (B84403) insecticides like tetrachlorvinphos (B1682751) and this compound. ekb.eg Research on PTEs from various bacteria, such as Brevundimonas diminuta and Flavobacterium sp., has demonstrated their ability to degrade organophosphorus compounds like parathion (B1678463) and paraoxon. mdpi.com The catalytic mechanism of PTE typically involves a metal ion, often zinc, in the active site that facilitates the nucleophilic attack of a water molecule on the phosphorus atom. proteopedia.org

Factors Influencing Microbial Degradation Rates in Ecosystems

The rate and effectiveness of microbial degradation of pesticides in ecosystems are influenced by a variety of factors, categorized as internal and external. Internal factors relate to the properties of the pesticide itself, such as molecular weight, spatial structure, and the type and position of substituents, as well as the characteristics of the microorganisms involved. globalscienceresearchjournals.org External environmental factors include temperature, humidity, salinity, pH, nutrient availability, carbon dioxide, oxygen, substrate concentration, and the presence of surfactants. globalscienceresearchjournals.orgmdpi.com For instance, optimal temperature and pH levels are crucial for the activity of degrading bacteria and their enzymes. globalscienceresearchjournals.orgcore.ac.uk Studies on the degradation of dimethoate, another organophosphate, by Pseudomonas sutzeri showed optimal degradation at pH 8.5 and 30°C. core.ac.uk The presence of organic matter can also influence microbial activity and the bioavailability of pesticides for degradation. rsc.org

Sorption and Desorption Dynamics of this compound in Soil and Sediment Matrices

Sorption, the process by which a chemical adheres to soil or sediment particles, significantly affects the mobility and bioavailability of pesticides in the environment. Desorption is the reverse process, where the chemical is released from the solid matrix into the surrounding water or soil solution. The sorption-desorption dynamics of organophosphorus pesticides like this compound are influenced by the properties of the compound and the characteristics of the soil or sediment, such as organic matter content, clay content, and pH. rsc.orgnih.gov Higher organic carbon content in soils and sediments generally correlates with increased adsorption of organophosphorus compounds. nih.gov However, the nature of the organic matter also plays a role. mdpi.com Studies on dimethoate showed that undecomposed or incompletely decomposed organic matter can reduce sorption and enhance desorption. rsc.org The sorption of dimethoate in urban soils followed the Freundlich model, suggesting multi-layered sorption on heterogeneous surfaces and was influenced by clay, silt, organic matter, and metal oxides. rsc.org Sorption can reduce the mobility of pesticides, but adsorption to mobile particles can also facilitate their transport. nih.gov Desorption can exhibit hysteresis, indicating that not all of the sorbed compound is readily available for release. mdpi.com

Volatilization and Atmospheric Transport Studies of this compound

Volatilization is the process by which a chemical moves from a solid or liquid phase into the atmosphere. For pesticides, volatilization can occur from treated surfaces like soil, plants, or water bodies. researchgate.netmst.dk The rate of volatilization is influenced by the pesticide's physical-chemical properties, such as vapor pressure and Henry's law constant, as well as environmental conditions like temperature, wind speed, and soil moisture. researchgate.netmst.dk this compound has a predicted vapor pressure of 1.3 x 10⁻³ Pa (25 °C). lookchem.com While specific volatilization studies for this compound were not detailed, organophosphorus compounds with relatively high vapor pressures can exhibit significant volatilization. rsc.org Volatilization contributes to the atmospheric transport and distribution of pesticides, potentially leading to deposition in areas far from the application site. researchgate.netekb.eg The "grasshopper effect" describes the process where semi-volatile organic compounds, like some pesticides, undergo repeated cycles of volatilization in warmer regions and deposition in colder regions, leading to long-range transport. ekb.eg

Advanced Remediation Technologies for this compound Contamination Research

Remediation technologies aim to clean up contaminated environments. For pesticide contamination, various advanced techniques are being researched and applied. These can be broadly categorized into containment-immobilization, separation, and destruction methods. nih.gov Bioremediation, which utilizes microorganisms to degrade contaminants, is a promising approach for organic pollutants like pesticides. researchgate.netphotonremediation.comepa.gov Enzymatic degradation, a subtype of bioremediation using isolated enzymes, is also being explored for organophosphorus compounds. mdpi.comnih.gov Advanced oxidation processes (AOPs) involve the generation of reactive species to degrade organic pollutants. researchgate.netnumberanalytics.com Nanoremediation, using nanoparticles to degrade or immobilize contaminants, is another emerging technology. researchgate.netnumberanalytics.com Other techniques include adsorption using materials like biochar, phytoremediation (using plants), and electrokinetic remediation. researchgate.netepa.govnumberanalytics.com Research continues to focus on developing more efficient and sustainable remediation strategies, often involving the integration of multiple technologies. nih.govresearchgate.netphotonremediation.com

Bioremediation Strategies (e.g., Bioaugmentation, Biostimulation)

Bioremediation is an environmentally friendly approach that utilizes microbial metabolism to break down or immobilize contaminants in soil, sediment, and water. ucdavis.eduresearchgate.net This process relies on the presence of suitable microorganisms, optimal environmental conditions, and sufficient nutrients to facilitate the degradation of pollutants. ucdavis.eduresearchgate.net Two classical strategies within bioremediation are biostimulation and bioaugmentation. mdpi.com

Biostimulation involves enhancing the activity of indigenous microbial populations by providing limiting nutrients, such as carbon and nitrogen sources, or by optimizing environmental parameters like temperature and moisture content. ucdavis.eduresearchgate.netmdpi.com This approach leverages the existing microorganisms at a contaminated site that are already adapted to the local environment. ucdavis.edu

Bioaugmentation, on the other hand, involves the introduction of exogenous microorganisms with known contaminant-degrading capabilities to a contaminated site. ucdavis.eduresearchgate.netscielo.br The rationale is to increase the density of microorganisms specifically capable of degrading the target contaminant, especially when the native microbial population is insufficient or stressed. ucdavis.eduscielo.br

Research on the bioremediation of pesticides, including organophosphates, highlights the importance of finding potent microbes and understanding their catabolic enzymes for effective cleanup researchgate.net. While general principles of biostimulation and bioaugmentation for degrading organic pollutants like petroleum hydrocarbons have been studied scielo.brmdpi.com, specific detailed research findings on the direct application of these strategies solely for the bioremediation of this compound were not prominently found in the immediate search results. However, the principles of these techniques are applicable to the degradation of various organic contaminants, including organophosphate pesticides. The effectiveness of either biostimulation or bioaugmentation can depend on site-specific requirements and environmental conditions. ucdavis.edumdpi.com

Advanced Oxidation Processes for Environmental Cleanup

Advanced Oxidation Processes (AOPs) are chemical treatment methods used to degrade organic contaminants in water and wastewater. mdpi.com AOPs typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are potent oxidizers capable of breaking down a wide range of organic compounds, including pesticides. mdpi.commdpi.com These radicals can attack and break the chemical bonds of pesticide molecules, transforming them into less toxic intermediates or ultimately mineralizing them into harmless substances like carbon dioxide and water. mdpi.commdpi.com

Various AOP techniques exist, including those utilizing ozone (O₃), hydrogen peroxide (H₂O₂), ultraviolet (UV) radiation, Fenton's reagent (Fe²⁺/H₂O₂), photocatalysis, and electrochemical oxidation, often used individually or in combination. mdpi.commdpi.com The effectiveness of AOPs in degrading pesticides has been demonstrated, with some studies showing high degradation efficiencies. mdpi.commdpi.com For instance, combinations like UV/H₂O₂ and UV/O₃ have shown superior degradation rates compared to individual treatments for certain pesticides. mdpi.com

AOPs are considered promising for pesticide removal due to their fast reaction rates and strong oxidizing abilities. mdpi.com They can be tailored to target specific pesticide compounds based on their reactivity and structure and offer advantages in terms of efficiency, selectivity, and environmental compatibility. mdpi.com While the search results discuss the application of AOPs for pesticide degradation in general and for compounds like 2,4-dichlorophenol (B122985) osti.gov, specific detailed studies focusing solely on the application and efficiency of various AOPs for the degradation of this compound were not specifically retrieved. However, given that this compound is an organophosphate with a susceptible double bond kirj.ee, AOPs would likely be effective in its degradation, similar to other chlorinated organic compounds.

Phytoremediation Potential and Mechanisms

Phytoremediation is an environmental cleanup technology that utilizes plants to remove, contain, or degrade contaminants in soil and water. This method leverages the natural processes of plants and associated microorganisms in the rhizosphere to address a variety of pollutants, including certain organic compounds and pesticides. researchgate.netgoogleapis.comscribd.com

The potential of phytoremediation for pesticide-contaminated soil has been recognized researchgate.netscribd.com, and it is listed as a potential application in the context of using recombinant bacteria to enhance plant growth in contaminated media google.comgoogle.com. Plants can play a role in the degradation of contaminants through various mechanisms, including:

Phytoextraction: Uptake of contaminants from the soil or water by plant roots and translocation to above-ground tissues.

Phytodegradation: Metabolic breakdown of contaminants within plant tissues.

Rhizodegradation: Microbial degradation of contaminants in the rhizosphere, stimulated by root exudates that enhance microbial activity.

Phytovolatilization: Uptake and transpiration of contaminants, which are then released into the atmosphere.

While phytoremediation is a recognized strategy for pesticide waste management researchgate.net, and this compound is mentioned in lists of pesticides in the context of potential phytoremediation applications googleapis.comgoogle.comgoogle.com, detailed research specifically demonstrating the effectiveness and mechanisms of phytoremediation solely for this compound degradation was not found in the immediate search results. Further research would be needed to determine the specific plant species and mechanisms most effective for the phytoremediation of this compound in contaminated environments.

Analytical Methodologies for Dimethylvinphos Detection and Quantification Research Applications

Chromatographic Techniques for Dimethylvinphos (B1214305) Analysis

Chromatographic techniques are widely employed for the separation and analysis of complex mixtures, making them essential tools for isolating and quantifying this compound from various matrices.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FPD, ECD, Mass Spectrometry)

Gas Chromatography (GC) is a prevalent technique for the analysis of volatile and semi-volatile organic compounds like this compound. It involves the separation of compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Coupling GC with selective and sensitive detectors allows for the identification and quantification of this compound.

Common detectors used in conjunction with GC for this compound analysis include the Flame Photometric Detector (FPD) and the Electron Capture Detector (ECD). FPD is particularly sensitive and selective for phosphorus-containing compounds, which is relevant for organophosphate pesticides like this compound. drawellanalytical.comchromatographytoday.com ECD is highly sensitive to halogenated compounds, also making it suitable for detecting this compound due to its chlorine atoms. drawellanalytical.comchromatographytoday.com

The coupling of GC with Mass Spectrometry (MS), including GC-MS and GC-MS/MS (tandem mass spectrometry), provides a powerful tool for both identification and quantification. scispace.comtandfonline.comsilcotek.com GC-MS allows for the separation of this compound and subsequent identification based on its unique mass spectrum. drawellanalytical.comchromatographytoday.com GC-MS/MS offers enhanced selectivity and sensitivity by measuring specific precursor and product ions, which is particularly useful for complex matrices and trace analysis. scispace.comtandfonline.com For instance, GC-MS has been used for the determination of this compound in edible fungus and rice paddies following QuEChERS sample preparation. sigmaaldrich.com

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS, Q-TOF/MS)

Liquid Chromatography (LC) is another fundamental chromatographic technique suitable for the analysis of a wide range of compounds, including those that are less volatile or thermally labile than those typically analyzed by GC. When coupled with Mass Spectrometry (LC-MS), it becomes a versatile and powerful method for this compound analysis. wikipedia.org

LC-MS/MS (tandem mass spectrometry) is frequently used for the quantification of pesticides, including this compound, in various matrices due to its high sensitivity and selectivity. tandfonline.comwikipedia.org This technique involves multiple stages of mass analysis, allowing for the isolation of the target analyte's ions and their fragmentation for more confident identification and accurate quantification, even in complex samples. wikipedia.org

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) coupled with LC (LC-Q-TOF/MS) offers high resolution and accurate mass measurements, enabling the precise identification of this compound based on its elemental composition and fragmentation pattern. mdpi.comresearchgate.netnih.gov This is particularly valuable for untargeted screening and confirmation of this compound in research applications. LC-Q-TOF/MS has been employed in multi-residue pesticide analysis, demonstrating its capability for detecting and confirming numerous pesticides simultaneously. mdpi.comresearchgate.net

Research has compared the performance of LC-MS/MS and Supercritical Fluid Chromatography-tandem mass spectrometry (SFC-MS/MS) for the stereoselective analysis of this compound, highlighting the strengths of LC-MS/MS in terms of lower matrix effects and limits of detection in certain applications. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Stereoselective Analysis

Supercritical Fluid Chromatography (SFC) utilizes a fluid, typically carbon dioxide, above its critical temperature and pressure as the mobile phase. SFC offers advantages for the analysis of chiral compounds and can provide different selectivity compared to LC or GC. orcid.org

SFC coupled with tandem mass spectrometry (SFC-MS/MS) has been investigated for the stereoselective analysis of this compound, which exists as Z and E isomers. nih.govresearchgate.netorcid.orgresearchgate.net Stereoselective analysis is important because different isomers of a compound can exhibit different biological activities or environmental fates. SFC-MS/MS allows for the separation and individual quantification of this compound stereoisomers. nih.govresearchgate.netresearchgate.net Studies have compared SFC-MS/MS and LC-MS/MS for the stereoselective analysis of this compound in matrices like tobacco, evaluating parameters such as separation efficiency, linearity, selectivity, and recovery. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods, which involve the interaction of electromagnetic radiation with matter, can provide valuable information about the structure and concentration of this compound. While chromatographic techniques are often coupled with spectroscopic detectors (like MS, which can be considered a spectroscopic technique in a broader sense), other spectroscopic methods can also be applied.

Techniques such as Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy could potentially be used for the structural elucidation of this compound, confirming its identity and molecular structure. UV-Visible (UV-Vis) spectroscopy might be applicable for quantitative analysis if this compound or a derivative exhibits sufficient absorption in the UV-Vis range, although this is less common for direct quantification of many pesticides in complex samples compared to chromatographic methods. solubilityofthings.com

Electrochemical Sensors and Biosensors for this compound Detection

Electrochemical sensors and biosensors offer alternative approaches for the detection of pesticides, including organophosphates like this compound. These methods often provide advantages such as rapid analysis, portability, and lower cost compared to traditional chromatographic techniques. researchgate.netceon.rsnih.govsci-hub.seiapchem.org

Electrochemical sensors measure changes in electrical signals (e.g., current or potential) resulting from the interaction of the analyte with a recognition element on the electrode surface. Biosensors incorporate a biological recognition element, such as an enzyme or antibody, to selectively interact with the target analyte. nih.govsci-hub.sescirp.org

For organophosphate pesticides, enzyme-based biosensors are common, often utilizing the inhibition of enzymes like acetylcholinesterase (AChE). scirp.orgresearchgate.net this compound, being an organophosphate, can inhibit AChE activity, leading to a measurable change in the electrochemical signal. researchgate.net Modified electrodes, often incorporating nanomaterials like graphene or gold nanoparticles, are used to enhance the sensitivity and performance of these sensors. researchgate.netsci-hub.seiapchem.orgresearchgate.net Research has explored the use of modified glassy carbon electrodes for the electrochemical detection of this compound. researchgate.netceon.rsresearchgate.net

Immunoassays and Receptor-Based Assays for High-Throughput Screening

Immunoassays and receptor-based assays utilize the specific binding affinity between an analyte and a biological recognition element (antibody or receptor protein) for detection and quantification. These methods are often employed for high-throughput screening of large numbers of samples due to their speed and relative simplicity. nih.govmdpi.commdpi.com

Immunoassays for pesticides, including organophosphates, typically involve antibodies that specifically bind to the target compound. scirp.orgresearchgate.net Various immunoassay formats exist, such as enzyme-linked immunosorbent assay (ELISA). These assays can be designed for competitive or non-competitive binding, leading to a measurable signal (e.g., color change or luminescence) that is proportional to the pesticide concentration. mdpi.commdpi.compromega.com.au

Receptor-based assays can utilize proteins that naturally interact with the pesticide. For organophosphates like this compound, assays based on acetylcholinesterase inhibition can also be considered receptor-based, as the enzyme acts as the recognition element. scirp.orgresearchgate.net These assays can be adapted for high-throughput formats to screen samples for potential this compound contamination. While highly useful for screening, positive results from immunoassays or receptor-based assays are often confirmed by more definitive methods like GC-MS or LC-MS/MS.

Sample Preparation Techniques for Complex Environmental and Biological Matrices (Non-Human)

Analyzing this compound in complex environmental and non-human biological matrices necessitates effective sample preparation techniques to isolate the analyte and minimize matrix interference. Various methods have been explored and applied in research settings.

One widely used approach for pesticide residue analysis in complex matrices, including environmental and biological samples, is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. Modifications of the QuEChERS technique have been successfully applied to matrices such as tobacco and edible insects (mealworms) to extract pesticides, including organophosphates. wikipedia.orgwikipedia.orgfishersci.noumweltprobenbank.desigmaaldrich.com These modifications often involve specific extraction solvents like acetonitrile (B52724) and cleanup steps using sorbents such as C18 to remove interfering compounds like fats. fishersci.noumweltprobenbank.desigmaaldrich.com For instance, a modified QuEChERS method for mealworms involved extraction with acetonitrile and EN 15662 salts, followed by acetonitrile-hexane partitioning and cleanup with C18 dispersive solid-phase extraction (dSPE). fishersci.nosigmaaldrich.com

Solid-phase extraction (SPE) is another common technique for sample preparation, offering advantages such as simplified extraction and purification, reduced solvent consumption, and shorter analysis time. herts.ac.uk SPE has been utilized in combination with other methods for pesticide analysis in various matrices. herts.ac.ukwikipedia.org Solid-phase microextraction (SPME), a solvent-less or low-solvent technique, is also considered a green approach to sample preparation for environmental samples. herts.ac.ukwikipedia.orgwikipedia.org

For biological matrices like fish tissue, sonication extraction using solvent mixtures such as n-hexane/dichloromethane has been investigated for the extraction of organic pollutants, including pesticides. wikipedia.org This method, when combined with deactivated silica (B1680970) cleanup, showed effectiveness in terms of recovery and reduced matrix effects for a range of compounds. wikipedia.org

Other sample preparation techniques explored for environmental matrices include Matrix solid phase dispersion (MSPD), Stir bar sorptive extraction (SBSE), Single-drop Microextraction (SDME), Pressurized Fluid Extraction (PFE), Liquid-Phase Microextraction (LPME), and Dispersive Liquid-Liquid Microextraction (DLLME). herts.ac.ukwikipedia.org These techniques aim to enhance analyte extraction and reduce matrix interferences, often aligning with green chemistry principles by minimizing solvent usage and sample volume. wikipedia.orgwikipedia.org

The choice of sample preparation technique is heavily influenced by the complexity of the matrix and the properties of this compound and other target analytes. Effective cleanup steps using materials like spherical carbon, deactivated silica, multi-layered silica, C18, and PSA are crucial for reducing matrix effects and improving the accuracy and sensitivity of the analysis. wikipedia.orgwikipedia.orgfishersci.noumweltprobenbank.desigmaaldrich.comwikipedia.org

Method Validation and Quality Assurance in this compound Analytical Research

Rigorous method validation and robust quality assurance protocols are essential in analytical research involving this compound to ensure the reliability and accuracy of the results. Method validation typically involves evaluating several key parameters. wikipedia.orgherts.ac.ukwikidata.orgsigmaaldrich.commade-in-china.com

Key validation parameters include:

Linearity: Demonstrates that the analytical method's response is directly proportional to the analyte concentration over a specified range. Studies on this compound and other pesticides in matrices like tobacco have shown excellent linearity with correlation coefficients (R²) typically ≥ 0.997. wikipedia.orgwikipedia.org

Selectivity/Specificity: Confirms that the method can accurately measure the target analyte in the presence of other components in the matrix. wikipedia.orgherts.ac.ukmade-in-china.com

Sensitivity: Assessed through the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ). These values represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. fishersci.noumweltprobenbank.desigmaaldrich.comwikipedia.orgherts.ac.ukwikidata.orgmade-in-china.com

Accuracy: Evaluated through recovery studies, which measure the ability of the method to recover known amounts of the analyte added to blank matrix samples. Acceptable recovery rates for pesticide analysis often fall within ranges such as 70-120% or 80-120%, depending on the guidelines and matrix. wikipedia.orgwikipedia.orgfishersci.noumweltprobenbank.desigmaaldrich.comwikidata.orgsigmaaldrich.com Accuracy also encompasses trueness, which describes the closeness of the mean of measurements to the true value. wikipedia.org

Precision: Assessed by measuring the variability of results for replicate analyses. This includes repeatability (precision under the same conditions over a short period) and reproducibility (precision under different conditions). Relative Standard Deviation (RSD) is commonly used to express precision, with values typically expected to be below 20% or even lower (e.g., below 7.0% in some studies) for reliable methods. wikipedia.orgwikipedia.orgfishersci.noumweltprobenbank.desigmaaldrich.comwikidata.org

Matrix Effect: Evaluates the influence of co-eluting matrix components on the ionization efficiency of the analyte in mass spectrometry-based methods. Matrix effects can lead to signal suppression or enhancement, impacting the accuracy of quantification. Strategies to mitigate matrix effects include matrix-matched calibration and the use of isotopically labelled internal standards. wikipedia.orgwikipedia.orgfishersci.noumweltprobenbank.desigmaaldrich.comherts.ac.ukmade-in-china.com

Measurement Uncertainty: Provides a quantitative indication of the dispersion of the values that could reasonably be attributed to the measurand. wikipedia.org

Range: Defines the concentration interval over which the method provides acceptable linearity, accuracy, and precision. wikipedia.orgmade-in-china.com

Ruggedness: Assesses the susceptibility of the method to small variations in analytical parameters. wikipedia.org

Method validation guidelines from organizations such as the Codex Alimentarius Commission (CAC/GL 40), ICH Q2A/Q2B, and the European Commission provide frameworks for validating analytical methods for pesticide residues. wikipedia.orgherts.ac.ukwikidata.orgsigmaaldrich.commade-in-china.com

Quality assurance in this compound analytical research involves implementing systematic procedures throughout the entire analytical process, from sampling to data interpretation. This includes using certified reference materials, participating in proficiency testing programs, maintaining accurate records, and regularly calibrating and performing maintenance on analytical instrumentation. Verification of the accuracy of analytical standard solutions is also a crucial aspect of quality control. sigmaaldrich.com

Data Table Example (Illustrative based on search findings, specific this compound data not explicitly presented in a single table in sources):

MatrixSample Preparation Technique(s)Detection MethodLinearity (R²)Recovery Range (%)RSD (%)
TobaccoModified QuEChERS (spherical carbon cleanup)LC-MS/MS, SFC-MS/MS≥ 0.99786.1-95.7 (LC-MS/MS), 86.5-94.0 (SFC-MS/MS) wikipedia.orgwikipedia.org< 7.0 wikipedia.orgwikipedia.org
FishSonication Extraction (n-hexane/DCM) + Silica CleanupGC-MSNot specified99 (log Kow <5), 65 (log Kow 5-7), 54 (log Kow ≥7) wikipedia.orgNot specified
MealwormsModified QuEChERS (acetonitrile-hexane partitioning, C18 dSPE)LC-MS/MS> 0.99070-120 (for >90% of pesticides) fishersci.nosigmaaldrich.com≤ 20 fishersci.nosigmaaldrich.com
Raw MilkModified QuEChERS (EN salt, freezing, C18)LC-Q-TOF/MS> 0.9870-120 (for 195 pesticides) umweltprobenbank.de≤ 20 umweltprobenbank.de

Note: The data in this table are illustrative examples based on findings for this compound and other pesticides in the cited research. Specific recovery and RSD values for this compound within these studies would require consulting the original publications.

Ecological and Ecotoxicological Research of Dimethylvinphos Excluding Human Health and Clinical Aspects

Impact on Non-Target Organisms in Aquatic Ecosystems

Aquatic ecosystems are particularly vulnerable to pesticide contamination through runoff and leaching from agricultural and urban areas. amazonaws.commdpi.com Dimethylvinphos (B1214305), being a chemical that can reach water bodies, poses a threat to the diverse organisms inhabiting these environments. hpc-standards.com Studies have investigated both the direct toxic effects and the indirect consequences of this compound exposure on aquatic life. amazonaws.comwur.nl

Sublethal Effects on Reproduction, Development, and Behavior in Model Aquatic Species

Sublethal concentrations of pesticides, levels not immediately causing death, can still induce significant adverse effects on aquatic organisms, impacting crucial life processes such as reproduction, development, and behavior. vt.eduresearchgate.net These effects can include changes in behavior, weight loss, impaired reproduction, reduced ability to avoid predators, and lowered tolerance to temperature extremes. vt.edu While specific detailed research findings on sublethal effects of this compound on reproduction, development, and behavior in model aquatic species were not extensively detailed in the search results, general principles regarding organophosphate insecticides and aquatic organisms highlight these as key areas of concern. Organophosphate insecticides are known to suppress acetylcholinesterase activity, leading to nerve damage and behavioral anomalies in affected organisms. researchgate.net Such neurotoxic effects can indirectly impact reproductive success and developmental processes. researchgate.net

Population Dynamics and Community Structure Alterations in Aquatic Systems

Pesticide contamination in aquatic systems can lead to alterations in the population dynamics and community structure of non-target organisms. wur.nlmicrobe-investigations.com Direct toxicity can reduce the abundance of sensitive species, while indirect effects, such as the reduction of food sources or habitat alterations, can further disrupt the balance of the ecosystem. wur.nlvt.edu Changes in the abundance and number of species sensitive to pesticides have been observed in streams with measured pesticide concentrations. nih.gov This can lead to a shift in community composition, favoring more tolerant species. nih.gov

Effects on Terrestrial Non-Target Organisms (e.g., Soil Microorganisms, Beneficial Insects, Birds)

The ecological impact of this compound extends to terrestrial environments, affecting non-target organisms in the soil and above ground. ekb.eg These include essential components of healthy ecosystems such as soil microorganisms, beneficial insects (including pollinators), and birds. europa.euflvc.org

Impact on Pollinator Activity and Colony Health (Non-Apis Species)

Specific research detailing the impact of this compound on non-Apis pollinator species was not found in the provided search results. However, the general understanding of organophosphate toxicity to insects suggests a potential risk to these organisms. hpc-standards.com Research on other insecticides highlights the vulnerability of non-Apis bees to both lethal and sublethal effects. frontiersin.org

Resistance Development in Target Organisms and its Genetic Basis

The development of resistance in target organisms is a significant challenge in pest management, often resulting from the repeated and inappropriate use of insecticides nih.gov. While the provided search results discuss insecticide resistance mechanisms in general, and mention this compound in the context of organophosphate insecticides which are known acetylcholinesterase inhibitors nih.govherts.ac.ukpjoes.com, specific detailed research findings on this compound resistance development were not extensively found in the search results. However, the general principles of organophosphate resistance development are well-documented and can be discussed based on the provided information. Insecticide resistance is an inherited potential of a population to tolerate a dosage that is lethal to susceptible individuals of the same species nih.gov. This phenomenon is a result of accelerated microevolution under selection pressure, where resistant genotypes survive and spread cicr.org.in.

Biochemical Mechanisms of Resistance (e.g., Esterase Overproduction, Target Site Mutation)

Resistance to organophosphate insecticides, including compounds like this compound which inhibit acetylcholinesterase (AChE) nih.govherts.ac.uk, can occur through several biochemical mechanisms. One major mechanism is metabolic resistance, which involves an increased capacity to detoxify insecticides scielo.br. This often occurs due to the increased expression or activity of enzyme families such as esterases, glutathione-S-transferases (GSTs), and cytochrome P450s scielo.brnih.gov.

Esterase-based resistance can involve the elevation of enzyme activity through gene amplification, leading to increased sequestration of the insecticide, or point mutations within the esterase structural genes that alter their substrate specificity nih.gov. Elevated esterase activity has been correlated with resistance to organophosphate insecticides in various insect species scielo.brresearchgate.net.

Another crucial mechanism is target site resistance, which involves alterations to the site where the insecticide binds and exerts its effect pjoes.com. For organophosphates, the primary target is acetylcholinesterase. Mutations in the gene encoding AChE can lead to a modified enzyme (often referred to as modified acetylcholinesterase or MACE) that is less sensitive to inhibition by organophosphates pjoes.com. This reduced sensitivity at the target site confers resistance pjoes.com.

While the search results confirm that organophosphate resistance can involve both metabolic (esterase, GST) and target-site (AChE mutation) mechanisms pjoes.comscielo.brnih.gov, specific data directly linking these mechanisms to this compound resistance in particular target organisms were not prominently featured.

Genetic Markers and Molecular Diagnostics for Resistance Phenotypes

Identifying the genetic basis of insecticide resistance is crucial for monitoring and managing resistant populations cicr.org.infrontiersin.org. Genetic markers are DNA sequences that are linked to genes conferring resistance and can be used to track the presence and frequency of resistance alleles within a population frontiersin.org. Molecular diagnostic techniques utilize these markers to rapidly identify resistance phenotypes without the need for extensive bioassays cicr.org.infrontiersin.org.

Techniques such as PCR-based methods and sequencing can be used to detect specific mutations in target genes (like AChE) or to assess the expression levels of detoxification enzymes (like esterases and GSTs) frontiersin.orgucanr.edu. For instance, point mutations in insecticide-targeted sites are a known mechanism of resistance pjoes.comscielo.br. Identifying these specific mutations can serve as a genetic marker for resistance pjoes.comfrontiersin.org. Similarly, increased gene copy number or altered gene expression leading to elevated enzyme activity can also be assessed using molecular techniques nih.govresearchgate.net.

The development of reliable diagnostic doses in bioassays is also mentioned as important for differentiating between susceptible and resistant insect phenotypes, which can then be used to monitor changes in resistant allele frequencies cicr.org.in. While the search results discuss genetic markers and molecular diagnostics in the context of insecticide resistance generally frontiersin.orgijcmas.comnih.gov, specific genetic markers or diagnostic methods developed explicitly for this compound resistance were not detailed.

Evolutionary Dynamics of this compound Resistance in Insect Populations

The development of insecticide resistance is a clear example of rapid adaptive evolution in response to strong selection pressure imposed by insecticide application nih.govcicr.org.innih.gov. The evolutionary dynamics of resistance involve changes in the genetic makeup of insect populations over time, driven by the differential survival and reproduction of individuals with resistance-conferring alleles nih.govcicr.org.in.

Repeated exposure to this compound would select for individuals possessing biochemical or target-site resistance mechanisms, leading to an increase in the frequency of the corresponding resistance alleles in the population nih.govcicr.org.in. The rate at which resistance evolves depends on factors such as the initial frequency of resistance alleles, the selection pressure (intensity and frequency of insecticide application), the mode of inheritance of resistance, and the fitness costs associated with resistance in the absence of the insecticide nih.govcicr.org.in.

Eco-evolutionary dynamics highlight the reciprocal interactions between ecological and evolutionary processes nih.govpeercommunityjournal.org. In the context of insecticide resistance, the ecological pressure of insecticide application drives evolutionary changes in the insect population (resistance development), which in turn can alter the ecological outcome of pest control efforts nih.govnih.gov. Understanding these dynamics is crucial for developing sustainable resistance management strategies nih.govnih.gov. While the search results discuss the general principles of the evolutionary dynamics of insecticide resistance nih.govnih.govresearchgate.net, specific studies detailing the evolutionary trajectory of this compound resistance in particular insect populations were not found.

Synergistic and Antagonistic Interactions of this compound with Other Environmental Contaminants

Environmental contaminants often occur as mixtures, and their combined effects on organisms can be different from the sum of their individual effects plos.orgresearchgate.net. These interactions can be synergistic (combined effect is greater than expected), additive (combined effect is equal to the sum of individual effects), or antagonistic (combined effect is less than expected) plos.orgresearchgate.netmdpi.com.

The search results indicate that this compound can be found in environmental samples researchgate.net. While no specific studies on the synergistic or antagonistic interactions of this compound with other environmental contaminants were found in the provided search results, the general principles of such interactions for organophosphate insecticides and other chemicals are discussed.

Synergistic interactions among pesticides, particularly organophosphates, can occur when one compound interferes with the detoxification mechanisms of another, leading to increased toxicity plos.orgresearchgate.net. For example, some compounds can inhibit the esterase or cytochrome P450 enzymes that would normally break down the insecticide plos.org. A review on mixture toxicity studies in environmental toxicology noted that synergistic mixtures of pesticides often included cholinesterase inhibitors (like organophosphates) or azole fungicides, which are known to interfere with the metabolic degradation of other xenobiotics plos.org.

Antagonistic interactions can occur if one compound reduces the uptake, increases the detoxification, or interferes with the binding of another compound to its target site researchgate.netmdpi.com.

Understanding the synergistic and antagonistic interactions of this compound with other co-occurring environmental contaminants is important for accurately assessing its ecological risk researchgate.net. The presence of other chemicals in the environment could potentially alter the toxicity of this compound to non-target organisms. However, specific research data on these interactions for this compound were not available in the provided search results.

Regulatory Science and Policy Implications of Dimethylvinphos Research

Scientific Basis for Environmental Regulations of Organophosphate Compounds

Environmental regulations for organophosphate compounds like Dimethylvinphos (B1214305) are fundamentally based on scientific research into their properties, fate in the environment, and potential to cause harm to non-target organisms and ecosystems. Organophosphates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for nervous system function in insects and mammals, including humans epa.govgeoscienceworld.org. This mechanism of action forms a key part of the scientific basis for assessing their toxicity geoscienceworld.org.

Research examines the environmental fate of these compounds, including how they break down, their persistence in soil and water, and their potential for leaching or volatilization mdpi.comresearchgate.net. For instance, studies on dimethoate (B1670662), another organophosphate, indicate that hydrolysis is a major degradation pathway, particularly under alkaline conditions, while volatilization is not a primary route of dissipation from water or moist soils researchgate.net. Microbial degradation can also occur researchgate.net. Understanding these processes is crucial for predicting environmental concentrations and potential exposure pathways.

Ecotoxicology studies assess the impact of organophosphates on various non-target organisms, such as aquatic life, birds, mammals, and beneficial insects researchgate.nethpc-standards.comeuropa.eu. Research findings demonstrating adverse effects on these organisms, such as inhibition of brain enzyme activity in birds or impacts on aquatic organisms, provide the necessary scientific evidence for regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) to evaluate potential environmental risks epa.govresearchgate.neteuropa.eu. The EU, for example, requires pesticides to undergo environmental risk assessments before approval, examining their environmental fate and ecotoxicology europa.eu. These assessments aim to identify and characterize the risk of undesired effects on non-target organisms, ecosystems, and biodiversity europa.eu.

Methodological Advancements in Environmental Risk Assessment Frameworks (Research Perspective)

Environmental Risk Assessment (ERA) frameworks for pesticides are continuously evolving, driven by research into more refined and comprehensive methodologies. Traditional risk assessment often focused on evaluating single stressors at high doses, which may not accurately reflect real-world exposures where organisms are exposed to mixtures of chemicals and stressors over time publichealthtoxicology.com.

Methodological advancements include the development and application of computational models, remote sensing, and Geographic Information Systems (GIS) to evaluate pesticide exposure risks in air, soil, and water mdpi.com. These tools offer more efficient and precise ways to understand potential environmental pathways mdpi.com. For soil exposure, models like STICS-Pest, STICS-MACRO, STIR, and SYNOPS-WEB are used to examine the long-term impacts of agricultural practices on pesticide residues and pollutant transfer mdpi.com.

New Approach Methodologies (NAMs) are also increasingly being integrated into regulatory decision-making for chemical hazard and risk assessment frontiersin.orgnih.gov. NAMs include in silico, in chemico, in vitro, and ex vivo approaches that can provide information without relying solely on traditional animal testing frontiersin.org. The European Chemicals Agency (ECHA) and the EPA are exploring and implementing NAMs to improve the efficiency and reliability of assessments frontiersin.org. For example, the read-across approach, a NAM, uses information from analogous substances to predict properties of target substances frontiersin.org.

Furthermore, research is contributing to frameworks that assess cumulative exposures and the effects of chemical mixtures publichealthtoxicology.com. Methodologies within frameworks like the Relative Potency Factor (RPF) or the Cumulative Assessment Variability Array (CAVA) incorporate refined approaches to assess aggregate exposures and specific adverse effects, providing a more holistic view of risks under realistic conditions publichealthtoxicology.com. Standardized testing protocols are being developed to evaluate chemical mixtures across various exposure routes and durations, considering sensitive populations and environmental factors publichealthtoxicology.com.

Global Trends in Academic Research on Pesticide Management and Policy

Academic research on pesticide management and policy exhibits several global trends, reflecting increasing concerns about sustainability, environmental impact, and human health. A significant trend is the focus on developing and promoting Integrated Pest Management (IPM) strategies interesjournals.orginteresjournals.orgnih.gov. IPM aims to reduce reliance on chemical pesticides by combining various techniques, including cultural practices, biological control, genetic approaches, and targeted pesticide application interesjournals.orginteresjournals.orgnih.gov. Research explores the efficacy, benefits, and challenges of these methods interesjournals.org. Despite the promotion of IPM, chemical control still remains a basis for plant health programs in many cases, highlighting the need for further research and implementation strategies cirad.fr.

Another trend is the investigation of alternative pest control methods that are environmentally friendly and economically viable interesjournals.orginteresjournals.orgmdpi.com. This includes research into biological control using natural enemies, pheromone-based strategies to target specific pests, and the application of nanotechnology for controlled release of pesticides interesjournals.orginteresjournals.orgmdpi.com. Research also explores the use of secondary botanical chemicals and phytohormone signaling cascades for pest control mdpi.com.

Academic studies also analyze the socio-economic and policy aspects of pesticide use. This includes examining the factors influencing the adoption of non-chemical pest control methods, assessing the economic externalities of pesticide use (such as impacts on human health and water quality), and exploring ways to internalize these costs into pesticide pricing uni-hannover.de. Research also investigates global trends in pesticide production, use, export, and import, often utilizing data from organizations like the Food and Agriculture Organization of the United Nations (FAO) are-journal.com. Bibliometric studies analyze research publication patterns to identify leading countries and emerging hotspots in pesticide research, such as pesticide degradation, residues, and ecological toxicity evaluation researchgate.netpjoes.com.

Development of Alternative Pest Management Strategies from a Research and Sustainability Standpoint

The development of alternative pest management strategies is a key area of research driven by the need for sustainability and minimizing the negative impacts associated with conventional chemical pesticides. These strategies focus on eco-friendly approaches that maintain agricultural productivity while protecting ecosystems and human health interesjournals.orgthefarminginsider.com.

Research into biological control agents, such as natural predators, parasites, and pathogens, is a cornerstone of alternative strategies interesjournals.orgnih.govthefarminginsider.com. Studies evaluate the effectiveness of these agents in suppressing pest populations and explore methods for their conservation and augmentation in agroecosystems nih.gov.

Genetic approaches, including the development of pest-resistant cultivars through breeding programs and the potential of gene drives, are also being researched as ways to disrupt pest life cycles interesjournals.orgmdpi.com. Pheromone-based control methods, which manipulate insect behavior using synthetic pheromones, are investigated for their potential to target specific pests with minimal collateral damage interesjournals.orginteresjournals.orgmdpi.com.

Integrated Pest Management (IPM) itself is a significant research area, focusing on combining various control techniques—cultural, biological, physical, and chemical—in a holistic approach to reduce pest populations and minimize environmental impact interesjournals.orginteresjournals.orgnih.govthefarminginsider.com. Research in IPM emphasizes monitoring, decision-making, and farmer education for successful implementation interesjournals.org.

Advanced Research Directions and Future Perspectives for Dimethylvinphos Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Dimethylvinphos (B1214305) Research

The application of omics technologies, including genomics, proteomics, and metabolomics, offers a holistic view of biological systems and their responses to chemical exposure. These technologies enable large-scale analysis of DNA, RNA transcripts, proteins, and metabolites within biological samples, providing comprehensive insights into structure, function, and dynamics. humanspecificresearch.orgnih.gov Integrating data from these different omics layers can reveal potential biological mechanisms and regulatory networks affected by compounds like this compound. mdpi.com This integrated analysis can uncover associations between different omics data, leading to a more comprehensive understanding of how organisms interact with and respond to this compound exposure at a molecular level. mdpi.com While single-omics studies provide valuable information, their limitation lies in offering only a partial view of complex biological characteristics. mdpi.com Pan-omics approaches, by examining data from multiple layers simultaneously, can provide a more comprehensive perspective. mdpi.com

Omics technologies involve high-throughput methods such as microarrays, NMR, HTS, and HPLC-MS, which generate vast amounts of data requiring bioinformatics for analysis. uninet.edu This data can be used to understand the interrelationships between different molecular components. uninet.edu In the context of environmental contaminants like this compound, omics technologies could potentially be used to identify biomarkers of exposure or effect, elucidate metabolic pathways involved in its detoxification or bioaccumulation, and understand the genetic basis of susceptibility or resistance in organisms.

Computational Chemistry and In Silico Modeling of this compound Interactions and Environmental Fate

Computational chemistry and in silico modeling play a crucial role in predicting and understanding the behavior of chemical compounds, including their interactions and environmental fate. These methods can complement experimental data and accelerate advancements in environmental chemistry. researchgate.netrsc.orgresearchgate.net

In silico models can be used to predict various properties relevant to the environmental fate of chemicals, such as degradation rate constants and partition coefficients. rsc.orgresearchgate.net They can also be applied to assess the toxicity and eco-toxicity of potential molecules early in the design process, helping to prioritize the development of more environmentally friendly alternatives. jrfglobal.com Advanced computational models and simulations can predict molecule behavior, including absorption, distribution, metabolism, and excretion in various ecological systems. jrfglobal.com

Furthermore, computational chemistry is valuable in understanding the molecular mechanisms of interactions, such as how pesticides bind to target enzymes. jrfglobal.com Techniques like molecular docking and molecular dynamics simulations can provide insights into these interactions. jrfglobal.comthepsci.eu

Emerging opportunities in "in silico environmental chemical science" include moving beyond predicting specific properties to developing more fully in silico models that can predict transformation pathways and products, incorporate environmental factors into predictions, and integrate databases and predictive models for more comprehensive exposure assessment. rsc.orgresearchgate.net

Nanotechnology Applications in this compound Detection and Environmental Remediation

Nanotechnology offers promising avenues for the detection and environmental remediation of contaminants like this compound. Nanomaterials possess unique physicochemical characteristics, such as high surface area-to-volume ratios, adjustable surface chemistry, and heightened reactivity, making them efficient for pollutant elimination, detection, and monitoring. afjbs.com

In detection, nanotechnology can enhance the sensitivity and selectivity of contaminant detection. afjbs.comfrontiersin.org Nanomaterials can be integrated into sensors for the detection of pesticides on surfaces like vegetables. researchgate.netresearchgate.net

For environmental remediation, nanotechnology-based approaches can be more effective, precise, and sustainable than traditional methods. afjbs.com Nanomaterials can be used for water purification and soil decontamination. ijnc.ir Nanocatalysts, for instance, can provide an effective method for breaking down contaminants by speeding up chemical reactions involved in pollutant degradation. afjbs.com Nanoparticles can be engineered to selectively target specific contaminants. afjbs.com Studies have shown that nanoscale iron particles can be effective for the transformation and detoxification of organochlorine pesticides. nih.gov

While nanotechnology holds significant potential, concerns regarding the potential toxicity, bioaccumulation, and environmental fate of manufactured nanomaterials need thorough investigation and regulation. afjbs.comijnc.irnih.gov

Development of Enhanced Bioremediation Technologies with Improved Efficacy

Bioremediation, which utilizes microorganisms to eliminate, degrade, or mitigate contaminants, is an advantageous strategy for addressing environmental contamination. researchgate.net Enhanced bioremediation technologies aim to improve the efficacy of these natural processes.

Enhanced anaerobic bioremediation, for example, involves adding hydrogen to soil and groundwater to stimulate indigenous microorganisms capable of degrading chlorinated contaminants. regenesis.com This approach can be effective for certain pesticides and herbicides. regenesis.com The efficacy of bioremediation can be augmented by incorporating biological stimulation materials like organic carbon sources or electron donors, which enhance microbial degradation processes. mdpi.com

Genetic engineering of microorganisms also holds potential for developing strains that can degrade specific contaminants more effectively. researchgate.netmdpi.com Furthermore, immobilized microbial technology can enhance bioremediation by confining microorganisms within carrier matrices to provide optimal conditions and ensure high microbial density and activity. mdpi.com

Molecular Biological Tools (MBTs) can be applied at a field scale to directly measure contaminant-degrading microorganisms and associated bioremediation processes, which can inform the design and monitoring of enhanced bioremediation approaches. nih.gov

Transdisciplinary Approaches to Sustainable Pest Management and Environmental Protection Research

Addressing the challenges posed by pesticides like this compound requires transdisciplinary approaches that integrate knowledge and methods from various fields. Sustainable pest management, such as Integrated Pest Management (IPM), aims to reduce reliance on chemical pesticides while improving crop productivity and ecosystem health. nih.govnih.govresearchgate.net

Transdisciplinary research is identified as crucial for the widespread adoption of IPM. nih.govresearchgate.net This involves combining expertise from areas such as agricultural science, environmental science, toxicology, social sciences, and economics to develop holistic and effective strategies. Sustainable pest control practices within an IPM framework are important for addressing challenges like the increasing global demand for food and the need to conserve natural resources. nih.gov

Such approaches can lead to the development of environmentally friendly pest management actions, including targeted and biocontrol alternatives. mdpi.com They also emphasize the importance of understanding the environmental, economic, and social dimensions of pest management practices. nih.govnih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying dimethylvinphos in environmental matrices (e.g., soil, water)?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for sensitive detection. Calibrate with certified reference standards (e.g., NIST-traceable materials) to ensure accuracy. Sample preparation should include solid-phase extraction (SPE) for water matrices and QuEChERS for soil .
  • Key Variables : Matrix pH, extraction efficiency, and instrument detection limits (e.g., LOQ ≤ 0.1 ppm) must be reported to ensure reproducibility .

Q. How can researchers differentiate this compound from its degradation products or structural analogs (e.g., chlorfenvinphos-methyl) during analysis?

  • Methodology : Employ tandem MS (MS/MS) to isolate unique fragmentation patterns. Compare retention times and spectral libraries (e.g., NIST Chemistry WebBook ). Confirm via nuclear magnetic resonance (NMR) if structural ambiguity persists .
  • Data Validation : Cross-reference with published retention indices and isotopic labeling studies to resolve co-elution issues .

Q. What stability studies are critical for this compound under varying storage conditions?

  • Experimental Design : Conduct accelerated degradation tests at 40°C/75% relative humidity over 30 days. Monitor hydrolysis kinetics using pH-adjusted buffers (pH 4–9). Stability indicators include residual parent compound quantification and metabolite identification (e.g., desmethyl derivatives) .

Advanced Research Questions

Q. How do soil microbial communities influence this compound degradation pathways, and what experimental models best capture these interactions?

  • Methodology : Use metagenomic sequencing to profile microbial consortia in contaminated soils. Pair with microcosm experiments under controlled aerobic/anaerobic conditions. Quantify metabolites (e.g., 2,4-dichlorophenol) via GC-MS .
  • Contradiction Analysis : Conflicting degradation rates in literature may arise from soil organic matter content or microbial diversity. Replicate studies across soil types and report cation exchange capacity (CEC) .

Q. What molecular mechanisms underpin this compound resistance in target insect populations?

  • Experimental Design : Perform RNA sequencing on resistant vs. susceptible insect strains to identify overexpression of detoxification genes (e.g., cytochrome P450s). Validate via RNA interference (RNAi) knockdown and bioassays .
  • Data Interpretation : Address contradictions in resistance thresholds by standardizing exposure protocols (e.g., LC₅₀ calculations) and accounting for cross-resistance to other organophosphates .

Q. How can computational models predict the environmental fate of this compound, and what parameters are most sensitive in these simulations?

  • Methodology : Use fugacity-based models (e.g., EQC) to simulate partitioning into air, water, and soil. Input parameters: log Kow (octanol-water coefficient), vapor pressure, and hydrolysis half-life. Validate against field data from agricultural runoff studies .
  • Sensitivity Analysis : Highlight discrepancies between modeled and observed bioaccumulation factors, emphasizing the role of photodegradation rates and sediment adsorption .

Methodological Guidance for Data Contradictions

  • Case Study : Conflicting toxicity data in aquatic organisms.
    • Resolution : Compare test species (e.g., Daphnia magna vs. fish), exposure durations, and metabolite bioactivity. Standardize OECD guidelines for acute/chronic toxicity assays .
  • Case Study : Variable efficacy in pest control trials.
    • Resolution : Analyze application methods (e.g., foliar vs. systemic) and environmental factors (UV exposure, rainfall). Use factorial experimental designs to isolate variables .

Key Recommendations

  • Reproducibility : Publish full experimental protocols, including SPE cartridge specifications and MS instrument settings, in supplementary materials .
  • Ethical Compliance : Obtain permits for field studies involving non-target species and disclose conflicts of interest in pesticide industry collaborations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.